molecular formula C22H24ClN3O3S2 B2706867 3-(4-Chlorobenzenesulfonyl)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 886916-89-8

3-(4-Chlorobenzenesulfonyl)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2706867
CAS No.: 886916-89-8
M. Wt: 478.02
InChI Key: LHBCEYXUUHTKFB-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a heterocyclic compound featuring a chlorobenzenesulfonyl group, a piperazine core, and a 4,5-dimethylbenzothiazole moiety. The benzothiazole ring system is notable for its prevalence in pharmaceuticals, particularly in antimicrobial, anticancer, and central nervous system (CNS)-targeting agents. The piperazine linker enhances conformational flexibility, a common strategy in drug design to optimize pharmacokinetic properties .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S2/c1-15-3-8-19-21(16(15)2)24-22(30-19)26-12-10-25(11-13-26)20(27)9-14-31(28,29)18-6-4-17(23)5-7-18/h3-8H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBCEYXUUHTKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzenesulfonyl)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one typically involves multiple steps. One common approach includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction.

    Attachment of the Chlorophenyl Sulfonyl Group: This step involves the reaction of the piperazine derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Pharmacology: The compound’s interactions with various biological targets can be studied to understand its potential therapeutic effects.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways.

Biological Activity

3-(4-Chlorobenzenesulfonyl)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS Number: 886916-89-8) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H24ClN3O3SC_{22}H_{24}ClN_{3}O_{3}S with a molecular weight of 478.0 g/mol. The compound features a piperazine ring and a benzothiazole moiety, which are critical for its biological activity. The presence of a chlorobenzenesulfonyl group enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC22H24ClN3O3SC_{22}H_{24}ClN_{3}O_{3}S
Molecular Weight478.0 g/mol
CAS Number886916-89-8

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may inhibit certain cancer cell proliferation and exhibit antimicrobial properties.

The compound is believed to exert its effects through:

  • Enzyme Inhibition : By binding to active sites on enzymes, it may prevent substrate access, thereby inhibiting metabolic pathways essential for cell survival.
  • Receptor Modulation : Interaction with receptors can alter signal transduction pathways, influencing cellular responses.

Anticancer Activity

A study investigated the anticancer properties of compounds structurally related to this compound. The results indicated significant inhibition of cancer cell lines such as SW480 and HCT116, with IC50 values reported at 2 μM and 0.12 μM respectively for similar compounds . This suggests that the compound may possess similar anticancer properties.

Case Study 1: Anticancer Efficacy

In a controlled study assessing the growth inhibition of colorectal cancer cells, derivatives similar to the target compound showed a reduction in cell viability. The study highlighted that modifications in the benzothiazole moiety could significantly influence the anticancer potency .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial effects of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain structural modifications led to enhanced activity, suggesting potential for developing new antibiotics based on this scaffold .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name / Identifier Core Structure Key Substituents Potential Biological Activity
Target Compound Propan-1-one + Piperazine 4-Chlorobenzenesulfonyl, 4,5-dimethylbenzothiazole Hypothesized: Antimicrobial, CNS
7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one (4g) Chromen-2-one (Coumarin) + Piperazine 4-Methylbenzyl, methoxy, phenyl Anticoagulant, Anti-inflammatory
4-[4-(4-Chlorobenzoyl)-2,3-diphenylisoxazolidin-5-yl]-1-(4-methoxyphenyl)-3-phenylazetidin-2-one Isoxazolidine + Azetidinone 4-Chlorobenzoyl, diphenyl, 4-methoxyphenyl Not reported (structural complexity)
Coumarin-Benzodiazepine Hybrids (e.g., 4g, 4h) Coumarin + Benzodiazepine/Oxazepine Tetrazole, phenyl, pyrazol-3-one Anticonvulsant, Anxiolytic

Key Observations

Piperazine Linkers : The target compound shares the piperazine moiety with 7-methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one (4g) . However, the substitution pattern differs: the target compound uses a benzothiazole group, whereas 4g employs a coumarin core. This suggests divergent biological targets—coumarin derivatives often exhibit anticoagulant activity, while benzothiazoles are linked to antimicrobial or anticancer effects.

Chlorinated Aromatic Groups: The 4-chlorobenzenesulfonyl group in the target compound contrasts with the 4-chlorobenzoyl group in the isoxazolidine-azetidinone hybrid .

Benzothiazole vs. Coumarin/Benzodiazepine : Unlike coumarin-benzodiazepine hybrids (e.g., 4g, 4h) , the target compound lacks fused heterocyclic systems like diazepine or tetrazole. The 4,5-dimethylbenzothiazole may confer greater lipophilicity, favoring blood-brain barrier penetration for CNS applications.

Research Findings and Hypotheses

Pharmacokinetic Predictions

  • Solubility : The sulfonyl group may improve aqueous solubility relative to purely aromatic analogs (e.g., 4g’s coumarin system) .
  • Metabolic Stability : The dimethylbenzothiazole could slow oxidative metabolism compared to unsubstituted benzothiazoles.

Q & A

Q. What are the validated synthetic routes for 3-(4-Chlorobenzenesulfonyl)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one, and how can researchers ensure reproducibility?

A common synthesis route involves coupling a sulfonyl chloride intermediate (e.g., 4-chlorobenzenesulfonyl chloride) with a piperazine-containing benzothiazole precursor. For example, describes a method where 4-chlorobenzaldehyde reacts with methyl thioacetate to form a thioquinazolinone intermediate, followed by hydrogenation. To ensure reproducibility, researchers should validate each step using spectroscopic techniques (e.g., 1^1H NMR, LC-MS) and optimize reaction conditions (temperature, solvent, catalyst) via Design of Experiments (DoE) principles, as highlighted in for flow-chemistry systems .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1^1H/13^{13}C NMR : For verifying molecular structure and substituent positions (e.g., distinguishing benzothiazole and piperazine protons) .
  • HPLC with UV/Vis detection : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6), as described in for structurally related sulfonamide compounds .
  • X-ray crystallography : To resolve ambiguities in stereochemistry, as demonstrated in for pyrazoline derivatives .

Q. What biological activities are associated with its structural analogs, and how can these guide preliminary pharmacological studies?

Pyrazoline and benzothiazole derivatives exhibit antitumor, antimicrobial, and antioxidant activities ( ). For example, pyrazoline analogs in show immunosuppressive properties via modulation of cytokine pathways. Researchers should prioritize in vitro assays (e.g., cytotoxicity against cancer cell lines, enzyme inhibition) and validate results using orthogonal methods (e.g., Western blotting for protein targets) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for similar compounds inform structural analysis of this compound?

Crystallographic studies (e.g., ) reveal that minor variations in substituents (e.g., chloro vs. methyl groups) significantly impact bond angles and packing patterns. For instance, reports a triclinic crystal system (P1P1 space group) with α=70.935°α = 70.935°, which may differ from orthorhombic systems in related compounds. Researchers should compare unit cell parameters and hydrogen-bonding networks to resolve structural ambiguities .

Q. What experimental strategies address conflicting reports on the compound’s biological activity?

Contradictions often arise from assay conditions (e.g., cell line specificity, concentration ranges). For example, highlights how fluorinated pyrazole analogs show variable potency depending on substituent placement. To resolve conflicts:

  • Use isogenic cell lines to control for genetic variability.
  • Employ dose-response curves with IC50_{50}/EC50_{50} calculations.
  • Cross-validate findings using animal models (e.g., xenograft studies for antitumor activity) .

Q. How can researchers optimize reaction yields while minimizing byproducts in multi-step syntheses?

emphasizes flow-chemistry approaches for precise control of reaction parameters (residence time, temperature). For example, coupling continuous-flow hydrogenation (as in ) with real-time HPLC monitoring ( ) can reduce side reactions. Statistical modeling (e.g., response surface methodology) further identifies critical factors (e.g., catalyst loading, solvent polarity) .

Q. What computational methods complement experimental data for predicting metabolic stability?

Density Functional Theory (DFT) calculations can predict metabolic hotspots (e.g., benzylic positions in the benzothiazole moiety). Molecular docking studies (using software like AutoDock Vina) may identify interactions with cytochrome P450 enzymes. Pair these with in vitro microsomal stability assays for validation .

Methodological Considerations Table

ChallengeApproachKey References
Synthetic reproducibilityDoE optimization, flow chemistry
Structural ambiguityX-ray crystallography, comparative bond angle analysis
Biological variabilityOrthogonal assays, isogenic models
Metabolic predictionDFT, molecular docking

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